molecular formula C10H13IN2O2 B1341627 tert-Butyl (5-iodopyridin-2-yl)carbamate CAS No. 375853-79-5

tert-Butyl (5-iodopyridin-2-yl)carbamate

Cat. No. B1341627
M. Wt: 320.13 g/mol
InChI Key: YZLXIVKPYUFJPN-UHFFFAOYSA-N
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Description

The compound tert-Butyl (5-iodopyridin-2-yl)carbamate is a chemical entity that has been referenced in various research contexts, particularly in the synthesis of biologically active compounds and intermediates for drug discovery. While the specific compound is not directly mentioned in the provided papers, related tert-butyl carbamate derivatives have been synthesized and studied for their potential applications in medicinal chemistry and material science 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions, including protection and deprotection strategies, as well as the use of iodine-mediated reactions. For instance, an iodolactamization step was key in the enantioselective synthesis of a related benzyl tert-butyl carbamate compound, which served as an intermediate for CCR2 antagonists . Similarly, the synthesis of tert-butyl substituted carbazoles involved Friedel-Crafts reactions and subsequent substitutions . The Kulinkovich–Szymoniak cyclopropanation was employed in the synthesis of a tert-butyl carbamate derivative used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor . These methods highlight the versatility and complexity of synthetic approaches used to create tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic techniques, including NMR, MS, FT-IR, and X-ray diffraction (XRD). For example, the crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into the molecular geometry and electronic properties of the compound . The molecular electrostatic potential and frontier molecular orbitals were analyzed using computational methods, which are essential for understanding the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a range of chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The reactivity of the NH group in tert-butyl substituted carbazoles was characterized by several chemical reactions, demonstrating the influence of steric effects on chemical behavior . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved acylation, nucleophilic substitution, and reduction steps, showcasing the compound's versatility in forming biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure and substituents. The introduction of tert-butyl groups can improve the solubility and steric properties of compounds, as seen in the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine, which exhibited unique packing in the solid state due to the bulky alkyl substituents . The physicochemical properties of these compounds are crucial for their application in drug discovery, as they affect the drug-like properties and metabolic stability of the final pharmaceutical compounds .

Scientific Research Applications

Crystal Structure Analysis

Studies have demonstrated that tert-Butyl (5-iodopyridin-2-yl)carbamate and related compounds can form isomorphous crystal structures through simultaneous hydrogen and halogen bonds involving the carbonyl group. These findings contribute to the understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Hydrogen Bond Interactions

The role of hydrogen bonds in the crystal packing of carbamate derivatives, including tert-Butyl (5-iodopyridin-2-yl)carbamate, has been explored. Research highlights the interplay of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, enhancing our knowledge of molecular assembly and design (Das et al., 2016).

Reactivity Studies

Investigations into the reactivity of N-(3-thienyl)carbamates, including tert-Butyl (5-iodopyridin-2-yl)carbamate, have paved the way for the preparation of various biologically significant structures, offering insights into synthetic strategies for complex molecules (Brugier et al., 2001).

CO2 Fixation

The compound has been utilized in cyclizative atmospheric CO2 fixation processes, showcasing its potential in the development of cyclic carbamates with environmental applications (Takeda et al., 2012).

Synthetic Applications

Tert-Butyl (5-iodopyridin-2-yl)carbamate serves as an intermediate in the synthesis of various biologically active compounds, underlining its significance in medicinal chemistry and drug development processes (Zhao et al., 2017).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

tert-butyl N-(5-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXIVKPYUFJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590305
Record name tert-Butyl (5-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-iodopyridin-2-yl)carbamate

CAS RN

375853-79-5
Record name tert-Butyl (5-iodopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375853-79-5
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